molecular formula C7H5ClO3 B047952 5-Acetylfuran-2-carbonyl chloride CAS No. 121880-45-3

5-Acetylfuran-2-carbonyl chloride

Cat. No. B047952
M. Wt: 172.56 g/mol
InChI Key: KPOMYWBBXHLZEF-UHFFFAOYSA-N
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Description

5-Acetylfuran-2-carbonyl chloride is a chemical compound that belongs to the furan family. It is a versatile reagent used in various organic synthesis reactions. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in different fields.

Mechanism Of Action

The mechanism of action of 5-Acetylfuran-2-carbonyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can transfer an acyl group to a nucleophile. This property makes it a versatile reagent in various organic synthesis reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Acetylfuran-2-carbonyl chloride. However, some studies have reported that this compound can inhibit the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Acetylfuran-2-carbonyl chloride is its versatility in organic synthesis reactions. It can be used in the synthesis of various compounds, making it a valuable reagent in the laboratory. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 5-Acetylfuran-2-carbonyl chloride. One potential area of research is the development of new drugs using this compound as a starting material. Another area of research is the synthesis of new heterocyclic compounds using 5-Acetylfuran-2-carbonyl chloride as a reagent. Moreover, there is a need for further studies on the biochemical and physiological effects of this compound to determine its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-Acetylfuran-2-carbonyl chloride is a versatile reagent that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-Acetylfuran-2-carbonyl chloride in different fields.

Synthesis Methods

The synthesis of 5-Acetylfuran-2-carbonyl chloride is a multi-step process that involves the reaction of furan-2-carboxylic acid with acetyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphorus pentachloride. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or distillation.

Scientific Research Applications

5-Acetylfuran-2-carbonyl chloride has been extensively used as a reagent in various organic synthesis reactions. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. It is also used in the synthesis of natural products, such as flavonoids and alkaloids. Moreover, it has been used in the development of new drugs due to its unique properties.

properties

CAS RN

121880-45-3

Product Name

5-Acetylfuran-2-carbonyl chloride

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

5-acetylfuran-2-carbonyl chloride

InChI

InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3

InChI Key

KPOMYWBBXHLZEF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(O1)C(=O)Cl

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)Cl

synonyms

2-Furancarbonyl chloride, 5-acetyl- (9CI)

Origin of Product

United States

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